molecular formula C15H17ClN4O B2882949 (E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285530-99-5

(E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2882949
CAS No.: 1285530-99-5
M. Wt: 304.78
InChI Key: KAVPRRCGCXIXQM-LICLKQGHSA-N
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Description

The compound (E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 3-isopropyl substituent: A branched alkyl group enhancing lipophilicity.
  • (E)-ethylidene hydrazide linkage: Confirmed via single-crystal X-ray diffraction in analogous compounds .
  • 2-chlorophenyl group: A halogenated aryl moiety contributing to electronic and steric effects.

Its molecular formula is C₁₅H₁₆ClN₄O₂ (molecular weight: ~322.77 g/mol). The (E)-configuration ensures planar geometry, critical for intermolecular interactions .

Properties

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-6-4-5-7-12(11)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVPRRCGCXIXQM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18ClN5O\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells.

  • In vitro Studies : A study reported that compounds similar to this compound demonstrated growth inhibition of A549 cells with an IC50 value of approximately 49.85 µM, indicating potent antitumor activity and the ability to induce apoptosis in these cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundA54949.85Induces apoptosis
Similar derivativesA549VariesGrowth inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and mediating immune responses.

  • Mechanism of Action : The anti-inflammatory activity is believed to stem from the inhibition of nitric oxide production and other inflammatory mediators. This suggests a dual role where the compound may serve as both an anticancer and anti-inflammatory agent .

Study 1: Antitumor Activity Assessment

A series of pyrazole derivatives were synthesized and screened for their antitumor activity. Among them, this compound exhibited one of the highest levels of growth inhibition against A549 lung cancer cells, confirming its potential as a therapeutic agent in cancer treatment .

Study 2: Anti-inflammatory Evaluation

Research conducted on related pyrazole compounds indicated that they effectively reduced inflammation markers in vitro. The findings suggest that these compounds could be further explored for their therapeutic applications in treating inflammatory diseases alongside their anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-chlorophenyl, 3-isopropyl C₁₅H₁₆ClN₄O₂ 322.77 Halogen-enhanced bioactivity; confirmed (E)-configuration via crystallography
N′-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide 4-hydroxyphenyl, 3-isopropyl C₁₅H₁₈N₄O₂ 286.33 Increased solubility due to -OH; lower lipophilicity
N′-[(E)-1-(2-furyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide 2-furyl, 3-isopropyl C₁₃H₁₆N₄O₂ 260.30 Heterocyclic furan alters π-electron density; reduced steric bulk
N′-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 2-chlorophenyl, 3-thienyl C₁₅H₁₃ClN₄OS 348.81 Thiophene enhances conjugation; potential for redox activity
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-dichlorophenyl, 5-phenyl C₁₇H₁₂Cl₂N₄O 365.21 Higher halogen content improves antimicrobial potency
N′-[(E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide 3-nitrophenyl, 3-phenyl C₁₈H₁₅N₅O₃ 349.35 Electron-withdrawing nitro group may reduce metabolic stability
A. Antimicrobial Activity
  • Halogenated derivatives (e.g., 2-chlorophenyl, 2,4-dichlorophenyl) exhibit superior antibacterial activity due to enhanced membrane penetration and target binding .
  • Thiophene-containing analogs (e.g., ) show moderate activity, suggesting heterocycles may compete with bioactivity.
B. Solubility and Stability
  • Hydroxyphenyl analog : Improved aqueous solubility (logP ~2.1) due to -OH group but reduced thermal stability .
  • Chlorophenyl analogs : Higher logP (~3.5) enhances blood-brain barrier permeability but may increase toxicity .
C. Computational Insights
  • DFT studies on dichlorophenyl derivatives reveal strong electrophilic character at the hydrazide region, favoring interactions with bacterial enzymes .

Crystallographic and Spectroscopic Data

  • The (E)-configuration is consistently confirmed via single-crystal X-ray diffraction (SHELX software) in analogs .
  • IR and NMR spectra show characteristic peaks:
    • Hydrazide N-H stretch : ~3200–3300 cm⁻¹ .
    • Pyrazole C=N stretch : ~1600 cm⁻¹ .

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